molecular formula C9H22Cl2N2 B1424783 N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride CAS No. 1219981-40-4

N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride

Cat. No.: B1424783
CAS No.: 1219981-40-4
M. Wt: 229.19 g/mol
InChI Key: UKFZFPRTBBYEPF-UHFFFAOYSA-N
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Description

N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride is a chemical reagent of interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, featured in many FDA-approved drugs, due to its advantageous three-dimensional coverage and ability to improve solubility and pharmacokinetic properties of drug candidates . This specific amine-functionalized structure suggests potential as a versatile building block for the synthesis of more complex molecules or for use as a key intermediate in the development of novel biologically active compounds. While direct mechanistic and application data for this exact salt is limited, compounds based on the pyrrolidine scaffold are extensively investigated for their interactions with central nervous system targets, including G-protein coupled receptors (GPCRs) . Furthermore, structural analogs incorporating substituted pyrrolidine motifs have been explored in advanced research for their potential as dual-target ligands for receptors such as the mu opioid receptor (MOR) and dopamine D3 receptor (D3R), a strategy aimed at developing analgesics with reduced addictive liability . The dihydrochloride salt form typically enhances the compound's stability and water solubility, facilitating its handling in various experimental aqueous systems. Researchers can access this material in various quantities, with a typical purity of 95% . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-3-11(4-2)8-9-5-6-10-7-9;;/h9-10H,3-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFZFPRTBBYEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride typically involves the reaction of ethylamine with 3-pyrrolidinylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically obtained in the form of a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride has been explored for its potential applications in various scientific domains:

Pharmaceutical Development

  • Therapeutic Potential: Due to its structural similarity to other biologically active compounds, it is being investigated for potential therapeutic effects, particularly in treating neurological disorders. The presence of the pyrrolidine ring suggests possible interactions with neurotransmitter systems, which may influence dopaminergic or serotonergic pathways .
  • Lead Compound for Drug Development: Its unique properties make it a candidate for further development into new pharmacological agents aimed at various health conditions.

Chemical Synthesis

  • Reagent in Organic Chemistry: This compound serves as a valuable reagent in organic synthesis, facilitating the construction of more complex molecules . It can participate in various chemical reactions such as oxidation, reduction, and substitution reactions, leading to diverse derivatives with potentially useful properties.

Biological Investigations

  • Enzyme Interaction Studies: Research is being conducted to understand its interactions with specific enzymes and receptors. This could provide insights into its mechanism of action and biological effects .
  • Cognitive Enhancement Research: Given its potential effects on neurotransmitter systems, studies are underway to evaluate its efficacy in enhancing cognitive functions or addressing cognitive deficits.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Dimethyl(pyrrolidin-3-ylmethyl)amine Dihydrochloride (CAS 208711-42-6)

  • Structural Differences : Replaces the ethyl groups in the target compound with methyl groups.
  • Applications : Used in synthetic intermediates for drug discovery, leveraging the pyrrolidine scaffold’s rigidity .

N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine Dihydrochloride

  • Structural Differences : Substitutes pyrrolidine (5-membered ring) with piperidine (6-membered ring).
  • Basicity: Piperidine (pKa ~11.3) is less basic than pyrrolidine (pKa ~11.9), affecting protonation and solubility .
  • Pharmacological Implications : Piperidine derivatives are prevalent in antipsychotics and analgesics, suggesting divergent target profiles compared to pyrrolidine-based compounds .

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine Dihydrochloride

  • Structural Differences : Incorporates an ether-linked pyrrolidin-3-yloxy group instead of a direct methylene linkage.
  • Physicochemical Properties :
    • Hydrogen Bonding: The ether oxygen may enhance water solubility but reduce lipid bilayer penetration .
    • Molecular Weight: 242.16 g/mol (calculated), slightly higher than the target compound due to the oxygen atom .
  • Applications : Ether linkages are common in prodrugs or molecules requiring controlled release .

Diphenhydramine Hydrochloride (CAS 147-24-0)

  • Structural Contrasts : Contains a diphenylmethoxy group and dimethylamine, lacking the pyrrolidine moiety.

2-(Diethylamino)ethyl Chloride Hydrochloride

  • Structural Similarities: Shares the diethylaminoethyl backbone but includes a chloride leaving group.
  • Applications : Primarily a synthetic intermediate for quaternary ammonium compounds or anticholinergics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features
N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride 1219981-40-4 229.19 Ethyl, pyrrolidin-3-ylmethyl, dihydrochloride
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride 208711-42-6 ~215 (estimated) Methyl, pyrrolidin-3-ylmethyl, dihydrochloride
N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine dihydrochloride Not provided ~243 (estimated) Ethyl, piperidin-3-ylmethyl, dihydrochloride
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride Not provided 242.16 Ether-linked pyrrolidine, dihydrochloride

Biological Activity

N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride is a compound that has garnered interest due to its structural similarities to other biologically active amines. While direct research on this specific compound is limited, insights can be drawn from studies on related compounds and the biological implications of its structural components.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests possible applications in treating neurological disorders and enhancing cognitive functions.

Biological Activity Overview

The biological activity of this compound can be inferred from similar compounds. Here are some key areas of interest:

  • Neurotransmitter Interaction : Compounds with a pyrrolidine structure have been shown to influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive processes.
  • Antimicrobial Properties : Some pyrrolidine derivatives exhibit antibacterial and antifungal activities. For instance, studies have shown that certain pyrrolidine-based compounds can inhibit the growth of various harmful bacteria, suggesting a potential for antimicrobial applications .

Structure-Activity Relationship (SAR)

The biological activity of compounds similar to this compound often hinges on their structural features. The following table summarizes findings from related studies that highlight the importance of specific functional groups:

CompoundStructureBiological ActivityReference
Compound APyrrolidine derivativeAntimicrobial
Compound BPyrimidine-pyrrolidine hybridNeuroactive
Compound CAlkaloid with pyrrolidineAntifungal

Case Studies

  • Neuroactive Compounds : A study on pyrimidine-pyrrolidine hybrids revealed significant neuroactive properties, suggesting that modifications in the pyrrolidine ring can enhance interaction with neurotransmitter receptors .
  • Antimicrobial Efficacy : Research into various pyrrolidine derivatives demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that the presence of halogen substituents significantly enhances bioactivity .

Pharmacokinetics

Although specific pharmacokinetic data for this compound is scarce, insights from related compounds suggest considerations for absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Compounds with similar structures generally exhibit moderate to high permeability across biological membranes.
  • Metabolism : The presence of the pyrrolidine ring may influence metabolic pathways, potentially impacting bioavailability and efficacy.

Q & A

Q. What are the recommended synthetic routes for N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride?

Methodological Answer : The synthesis typically involves sequential alkylation and hydrochlorination steps. A plausible route includes:

  • Step 1 : Reacting pyrrolidin-3-ylmethanamine with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) to form N-ethyl-pyrrolidin-3-ylmethanamine.
  • Step 2 : Further alkylation with chloroethylamine or a bromoethyl derivative to introduce the ethanamine moiety.
  • Step 3 : Treatment with HCl gas or concentrated hydrochloric acid to form the dihydrochloride salt.
    Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with CHCl₃:MeOH gradients) is critical to remove unreacted intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

  • Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to validate the dihydrochloride form.
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with analogous ethyl-pyrrolidine derivatives (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons, δ ~1.2 ppm for ethyl groups) .
    • FT-IR : Identify N-H stretches (~2500–3000 cm⁻¹ for ammonium ions) and C-N stretches (~1200 cm⁻¹).
  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and salt formation .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer : Contradictions between predicted and observed spectra often arise from:

  • Tautomerism or Conformational Flexibility : Perform variable-temperature NMR to detect dynamic processes (e.g., pyrrolidine ring puckering).
  • Salt Hydration : Use thermogravimetric analysis (TGA) to identify bound water, which may shift NMR peaks.
  • Counterion Effects : Compare free base and dihydrochloride spectra; HCl can deshield adjacent protons, altering δ values .
  • Crystallographic Validation : If NMR data remain ambiguous, solve the crystal structure to unambiguously assign connectivity .

Q. What strategies optimize the compound's stability in aqueous solutions for biological assays?

Methodological Answer :

  • pH Buffering : Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the ammonium salts.
  • Light and Temperature Control : Store stock solutions at –20°C in amber vials to prevent photodegradation and thermal decomposition.
  • Lyophilization : For long-term storage, lyophilize the compound and reconstitute in degassed solvents to avoid oxidation .
  • Stability Monitoring : Use LC-MS over 24–72 hours to track degradation products (e.g., free base formation via dehydrochlorination) .

Q. How can computational methods aid in predicting the compound's reactivity or binding properties?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., GPCRs) using software like GROMACS. Focus on the ethyl-pyrrolidine moiety’s flexibility and salt-bridge formation via HCl groups .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with receptors, leveraging crystallographic data for validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride

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